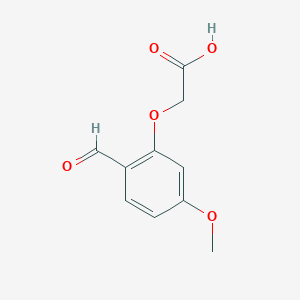

2-(2-Formyl-5-methoxyphenoxy)acetic acid

Description

BenchChem offers high-quality 2-(2-Formyl-5-methoxyphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Formyl-5-methoxyphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formyl-5-methoxyphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-3-2-7(5-11)9(4-8)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNDMJNDLFDYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856357-86-3 | |

| Record name | 2-(2-formyl-5-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Formyl-5-methoxyphenoxy)acetic Acid (CAS 856357-86-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Formyl-5-methoxyphenoxy)acetic acid, a molecule of interest in synthetic chemistry and potential pharmaceutical applications. We will delve into its chemical and physical properties, outline a representative synthetic route, and discuss its potential biological significance based on the broader class of phenoxyacetic acid derivatives.

Core Molecular Attributes

2-(2-Formyl-5-methoxyphenoxy)acetic acid is a polyfunctional organic compound characterized by a substituted benzene ring bearing a formyl (aldehyde), a methoxy, and an acetic acid ether linkage. This unique combination of functional groups makes it a versatile building block in organic synthesis.

Physicochemical and Structural Data

A summary of the key computed and experimental properties of 2-(2-Formyl-5-methoxyphenoxy)acetic acid is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 856357-86-3 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| IUPAC Name | 2-(2-formyl-5-methoxyphenoxy)acetic acid | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)C=O)OCC(=O)O | [1] |

| InChIKey | SWNDMJNDLFDYQW-UHFFFAOYSA-N | [1] |

| Appearance | Powder or crystals | [2] |

| Purity | ≥95% (typical) | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 5 | [1] |

| XLogP3 | 1 | [1] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis initiates with the reaction of a suitably substituted hydroxybenzaldehyde with a haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Proposed Williamson ether synthesis of the target compound.

Representative Experimental Protocol

This protocol is adapted from a general method for the synthesis of 2-(2-formylphenoxy)acetic acids.[3]

Step 1: Esterification

-

To a solution of 2-hydroxy-4-methoxybenzaldehyde (10 mmol) in freshly distilled dimethylformamide (DMF, 50 mL), add potassium carbonate (K₂CO₃, 20 mmol) and methyl bromoacetate (13 mmol).

-

Heat the reaction mixture to 80°C and stir for 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(2-formyl-5-methoxyphenoxy)acetate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis

-

Dissolve the purified methyl ester in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH), and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(2-Formyl-5-methoxyphenoxy)acetic acid.

Spectral Analysis

Detailed spectral data for 2-(2-Formyl-5-methoxyphenoxy)acetic acid is not publicly available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (downfield, ~10 ppm), the methoxy group protons (~3.8 ppm), the methylene protons of the acetic acid moiety (~4.8 ppm), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons (with distinct shifts due to the different substituents), the methoxy carbon, and the methylene carbon.

-

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the aldehyde and carboxylic acid, C-O stretching of the ether and methoxy groups, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₀O₅. Predicted m/z values for common adducts are available.[4]

Potential Applications and Biological Activity

The specific applications of 2-(2-Formyl-5-methoxyphenoxy)acetic acid in drug development are not yet well-documented. However, the broader class of phenoxyacetic acid derivatives has been extensively studied and exhibits a wide range of biological activities.

As a Synthetic Intermediate

The aldehyde and carboxylic acid functionalities make this compound a valuable intermediate for the synthesis of more complex molecules. For instance, the aldehyde can be a precursor for the formation of Schiff bases, which are known to have antibacterial activities.[5][6]

Inferred Biological Profile

Phenoxyacetic acid derivatives are known to possess a variety of biological activities, including:

-

Herbicidal Activity: Many chlorinated phenoxyacetic acids are used as herbicides.[3] The specific substitution pattern on the aromatic ring influences their activity.

-

Antimicrobial and Antifungal Activity: Various derivatives have shown promising activity against different bacterial and fungal strains.[7]

-

Anticancer and Cytotoxic Effects: Some phenoxyacetic acid compounds have demonstrated cytotoxic activity against cancer cell lines.[7][8] It is important to note that some derivatives have also shown mutagenic effects.[8]

-

Anti-inflammatory and Analgesic Properties: The phenoxyacetic acid scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[9]

The biological profile of 2-(2-Formyl-5-methoxyphenoxy)acetic acid would need to be determined through specific in vitro and in vivo studies. Its unique substitution pattern could lead to novel biological activities.

Sources

- 1. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 2-ホルミルフェノキシ酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-(2-Formylphenoxy)acetic acid | CAS#:6280-80-4 | Chemsrc [chemsrc.com]

- 7. jetir.org [jetir.org]

- 8. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

chemical structure of 2-(2-Formyl-5-methoxyphenoxy)acetic acid

An In-Depth Technical Guide to 2-(2-Formyl-5-methoxyphenoxy)acetic acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(2-Formyl-5-methoxyphenoxy)acetic acid, a multifunctional aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. The document elucidates the core chemical structure, physicochemical properties, and detailed protocols for its synthesis and characterization. Emphasis is placed on the compound's role as a versatile synthetic intermediate, exploring the reactivity of its constituent functional groups—aldehyde, carboxylic acid, and a substituted phenoxy ring. We delve into its potential applications as a scaffold for generating complex molecular libraries through multicomponent reactions and as a precursor to bioactive heterocyclic systems. This guide serves as an essential resource for scientists leveraging this building block for the development of novel chemical entities.

Chemical Identity and Physicochemical Properties

2-(2-Formyl-5-methoxyphenoxy)acetic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a formyl group and a methoxy group, linked to an acetic acid moiety via an ether bond. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for reproducibility in research and development. The standard identifiers for 2-(2-Formyl-5-methoxyphenoxy)acetic acid are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2-(2-formyl-5-methoxyphenoxy)acetic acid | [1] |

| CAS Number | 856357-86-3 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |

| Molecular Weight | 210.19 g/mol | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)C=O)OCC(=O)O | [1][2] |

| InChIKey | SWNDMJNDLFDYQW-UHFFFAOYSA-N | [1][2] |

| Physical Form | Powder or crystals |

Core Chemical Structure

The molecular architecture consists of a central phenoxyacetic acid core. The benzene ring is substituted at position 2 with a formyl (aldehyde) group and at position 5 with a methoxy group. The ortho-positioning of the formyl group and the ether linkage provides a basis for intramolecular reactions and the synthesis of heterocyclic systems.

Sources

molecular weight and formula of C10H10O5 formyl-methoxy derivatives

An In-Depth Technical Guide to the Molecular Weight, Formula, and Characterization of C10H10O5 Formyl-Methoxy Derivatives

Abstract

This technical guide provides a comprehensive analysis of organic compounds with the molecular formula C10H10O5 that incorporate both formyl and methoxy functional groups. These derivatives are of significant interest in medicinal chemistry and organic synthesis due to their structural diversity and potential as bioactive scaffolds. This document details the fundamental molecular properties, explores the isomeric landscape, and provides field-proven methodologies for the synthesis and analytical characterization of these compounds. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this chemical class.

Introduction: The Significance of C10H10O5 Scaffolds

The molecular formula C10H10O5 represents a class of compounds with a rich potential for structural and functional diversity. Within this class, derivatives containing both a formyl (-CHO) and a methoxy (-OCH3) group are particularly noteworthy. These functional groups are prevalent in natural products and pharmacologically active molecules. The aldehyde functionality of the formyl group serves as a versatile chemical handle for a wide range of synthetic transformations, while the methoxy group can modulate a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. Understanding the synthesis and characterization of these isomers is crucial for their application in areas such as drug design, where subtle structural changes between isomers can lead to significant differences in biological activity.[1][2]

Molecular Formula and Weight

All isomers discussed in this guide share the same molecular formula and, consequently, the same molecular weight. This fundamental data is the starting point for any analytical characterization, particularly in mass spectrometry.

| Property | Value |

| Molecular Formula | C10H10O5 |

| Molar Mass (Average) | 210.18 g/mol |

| Monoisotopic Mass | 210.052823 g/mol |

Table 1: Core Molecular Properties of C10H10O5 Derivatives.[3][4][5]

The Isomeric Landscape of Formyl-Methoxy C10H10O5 Derivatives

The C10H10O5 formula allows for a variety of structural isomers featuring formyl and methoxy groups, typically on a benzene ring scaffold. The relative positions of these and other substituents give rise to distinct chemical entities with unique properties. Below are some prominent examples.

| Common Name | IUPAC Name | CAS Number | Key Structural Features |

| Opianic Acid | 6-Formyl-2,3-dimethoxybenzoic acid | 519-05-1 | A benzoic acid with a formyl group and two adjacent methoxy groups.[4][6] |

| m-Opianic Acid | 2-Formyl-4,5-dimethoxybenzoic acid | 16990-50-2 | An isomer of Opianic acid with a different substitution pattern on the benzene ring. |

| (4-formyl-2-methoxyphenoxy)acetic acid | (4-formyl-2-methoxyphenoxy)acetic acid | 1660-19-1 | Derived from vanillin, featuring a phenoxyacetic acid moiety.[7][8][9] |

| 5-formyl-2,4-dimethoxybenzoic acid | 5-formyl-2,4-dimethoxybenzoic acid | 4388-93-6 | Another dimethoxy-substituted benzoic acid isomer.[10] |

Table 2: Prominent Isomers of Formyl-Methoxy C10H10O5.

Analytical Characterization and Isomer Differentiation

Distinguishing between C10H10O5 isomers requires a multi-technique analytical approach. Since they share the same mass, mass spectrometry alone is insufficient for definitive identification. Spectroscopic methods that probe the specific chemical environment of atoms within the molecule are essential.[11][12]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the first step to confirm that a compound's elemental composition is indeed C10H10O5. The measured monoisotopic mass should align with the theoretical value of 210.052823 Da. While isomers are not differentiable by their parent mass, analysis of their fragmentation patterns (MS/MS) can provide structural clues, as different substitution patterns can lead to unique fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for distinguishing isomers.[13] The chemical shift, multiplicity (splitting pattern), and integration of signals in both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure.

Key Diagnostic Signals:

-

Formyl Proton (-CHO): In ¹H NMR, the aldehyde proton is highly deshielded and appears as a sharp singlet in a characteristic downfield region, typically between δ 9.5 and 10.5 ppm.

-

Methoxy Protons (-OCH3): These protons appear as a sharp singlet (integrating to 3H) in the δ 3.7-4.0 ppm region. The presence of multiple, distinct singlets in this region indicates the presence of more than one non-equivalent methoxy group, as in the case of Opianic acid.

-

Aromatic Protons (Ar-H): The chemical shifts and coupling constants of protons on the benzene ring are highly sensitive to the substitution pattern. For a di- or tri-substituted ring, the number of signals, their multiplicities (e.g., doublet, triplet, doublet of doublets), and their J-coupling values allow for unambiguous determination of the substituent positions.

-

Carboxylic Acid Proton (-COOH): If present, this proton gives a very broad singlet, typically far downfield (>10 ppm), and may exchange with deuterium in solvents like D2O.

-

Methylene Protons (-OCH2-): In a compound like (4-formyl-2-methoxyphenoxy)acetic acid, the methylene protons of the acetic acid side chain will appear as a singlet around δ 4.7-4.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

-

Carbonyl Stretch (C=O): This will be a strong, sharp absorption. The aldehyde C=O stretch is typically found around 1680-1700 cm⁻¹. If a carboxylic acid is present, its C=O stretch will appear around 1700-1725 cm⁻¹. The presence of two distinct peaks in this region can indicate both an aldehyde and a carboxylic acid.

-

O-H Stretch (-COOH): The hydroxyl stretch of a carboxylic acid is a very broad band, often spanning from 2500 to 3300 cm⁻¹, which can sometimes obscure C-H stretches.

-

C-O Stretch (-OCH3): The ether C-O stretch is typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

General Experimental Workflow

The synthesis, purification, and characterization of a specific C10H10O5 isomer follow a logical progression. The workflow ensures the final product is the correct molecule and meets the required purity standards for subsequent applications.

Caption: General workflow for the synthesis and characterization of C10H10O5 derivatives.

Illustrative Protocol: Synthesis of (4-formyl-2-methoxyphenoxy)acetic acid

This protocol describes the synthesis of (4-formyl-2-methoxyphenoxy)acetic acid starting from the widely available natural product, vanillin. The reaction is a Williamson ether synthesis.[7][14]

Materials:

-

Vanillin (10 mmol)

-

Methyl bromoacetate (13 mmol)

-

Potassium carbonate (K2CO3, 20 mmol)

-

Dimethylformamide (DMF), anhydrous (50 mL)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (10 mmol), potassium carbonate (20 mmol), and anhydrous DMF (50 mL).

-

Stir the suspension at room temperature for 10 minutes.

-

Add methyl bromoacetate (13 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 200 mL of deionized water.

-

Acidify the aqueous solution to pH 2 using 1M HCl. A precipitate should form.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure (4-formyl-2-methoxyphenoxy)acetic acid as a white solid.

-

Characterization: Confirm the identity and purity of the product using NMR, IR, and HRMS as described in Section 4.

Applications in Drug Discovery

The structural motifs present in C10H10O5 formyl-methoxy derivatives are considered "privileged substructures" in medicinal chemistry. They serve as excellent starting points for the synthesis of more complex molecules. For instance, the aldehyde can be converted into amines, alcohols, or used in multicomponent reactions to build diverse chemical libraries.[15][16] These libraries can then be screened for biological activity against various therapeutic targets. The vanillin-derived scaffold, in particular, is explored for developing agents with antioxidant, anti-inflammatory, and anticancer properties.[17]

Conclusion

The C10H10O5 formyl-methoxy derivatives represent a versatile and valuable class of organic compounds. While sharing a common molecular formula and weight, their isomeric forms possess distinct structural and chemical properties. A systematic approach combining synthesis, purification, and a suite of analytical techniques—primarily NMR, MS, and IR spectroscopy—is essential for their unambiguous identification and characterization. The insights and protocols provided in this guide offer a solid foundation for researchers to confidently work with and exploit these compounds in synthetic chemistry and drug discovery endeavors.

References

-

Perkin, W. H. (1923). CCCLXXV1.—A Synthesis of m-Opianic Acid. Journal of the Chemical Society, Transactions, 123, 3249-3255. [Link]

-

Wikipedia. (n.d.). C10H10O5. [Link]

-

NIST. (n.d.). Benzene-1,3-dicarboxylic acid, 2-hydroxy, dimethyl ester. In NIST Chemistry WebBook. [Link]

-

DrugFuture. (n.d.). Opianic Acid. [Link]

-

Mortazavi, Z. F., Islami, M. R., & Amiri, M. (2022). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. [Link]

-

ResearchGate. (n.d.). Theoretical and spectroscopic study of vanillic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Formyl-2-methoxybenzoic acid. In PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Hydroxyferulic acid. In PubChem. [Link]

-

ResearchGate. (n.d.). IR spectra of vanillic acid. [Link]

-

Swislocka, R., Kowalczyk, N., Dabrowska, A., Choinska, R., Lewandowski, W., & Swiderski, G. (2025). Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids. Scientific Reports, 15(1), 31396. [Link]

-

Quora. (2023). What spectral technique is used to distinguish between structural isomers?. [Link]

-

Zinn, S., et al. (2022). Conformers of Vanillic Acid and Its Monohydrate: A Rotational Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 126(38), 6753–6762. [Link]

-

PubChemLite. (n.d.). 5-formyl-2,4-dimethoxybenzoic acid (C10H10O5). [Link]

-

NIST. (n.d.). Vanillic Acid, 2TMS derivative. In NIST Chemistry WebBook. [Link]

-

PubChemLite. (n.d.). C10H10O5 - Explore. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Weijlard, J., Tashjian, E., & Tishler, M. (1945). The Decarboxylation of Opianic Acid. Journal of the American Chemical Society, 67(5), 806-808. [Link]

-

Korsch, B. H. (1963). Structure and Acid Strength of Opianic Acid and Its N-Methyl Oxime. Australian Journal of Chemistry, 16(4), 709-716. [Link]

-

Chemchart. (n.d.). (4-formyl-2-methoxyphenoxy)acetic acid (1660-19-1). [Link]

-

ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. [Link]

-

Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry. [Link]

-

ChemHelp ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

-

MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

-

Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]

-

PubChemLite. (n.d.). C10H10O5 - Explore. [Link]

-

Stenutz, R. (n.d.). opianic acid. [Link]

-

Bawa, S., & Kumar, S. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 641-657. [Link]

-

Bawa, S., & Kumar, S. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dihydroxy-3-methyl-5-formyl-6-methoxychalcone. In PubChem. [Link]

-

Gomes, M. N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. [Link]

-

Iacovelli, R., et al. (2025). Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. Medicinal Research Reviews. [Link]

Sources

- 1. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C10H10O5 - Wikipedia [en.wikipedia.org]

- 4. Opianic Acid [drugfuture.com]

- 5. 5-Hydroxyferulic acid | C10H10O5 | CID 446834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. opianic acid [stenutz.eu]

- 7. researchgate.net [researchgate.net]

- 8. (4-formyl-2-methoxyphenoxy)acetic acid (1660-19-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. (4-Formyl-2-methoxyphenoxy)acetic acid | CymitQuimica [cymitquimica.com]

- 10. PubChemLite - 5-formyl-2,4-dimethoxybenzoic acid (C10H10O5) [pubchemlite.lcsb.uni.lu]

- 11. quora.com [quora.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. rsc.org [rsc.org]

- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Solvent Selection for 2-(2-Formyl-5-methoxyphenoxy)acetic Acid

[1][2]

Executive Summary

2-(2-Formyl-5-methoxyphenoxy)acetic acid (CAS: 856357-86-3) is a bifunctional aromatic intermediate characterized by a polar carboxylic acid "head" and a lipophilic, substituted benzene "tail" containing aldehyde and methoxy moieties.[1][2] It serves as a critical scaffold in the synthesis of benzofuranones and hydroxychromanones via photochemical cyclization.[1][2][3]

Understanding its solubility landscape is pivotal for:

-

Process Efficiency: Selecting the correct solvent for nucleophilic substitution reactions (e.g., Williamson ether synthesis).[1][2][3]

-

Purification: Designing effective recrystallization systems to remove inorganic salts and unreacted salicylaldehydes.[1][2][3]

-

Yield Optimization: Minimizing product loss during aqueous workups.[1][2][3]

Physicochemical Characterization & Solubility Prediction

To predict solubility behavior accurately, we must analyze the molecule's functional groups and their interaction with solvent systems.[1][2][3]

Structural Analysis[1][3][4]

-

Hydrogen Bond Donors (HBD): 1 (Carboxylic acid -OH).[1][2][3]

-

Hydrogen Bond Acceptors (HBA): 5 (Carbonyl oxygens, Ether oxygens).[1][2][3]

-

Lipophilicity: The methoxy and aromatic ring contribute to lipophilicity, but the ionizable carboxylic acid group (

) dominates solubility in aqueous media.[1][2][3]

Predicted Solubility Profile

Based on structural analogs (e.g., phenoxyacetic acid, vanillin derivatives) and synthesis literature, the solubility profile is categorized below:

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Excellent solvation of both the polar carboxyl/aldehyde groups and the aromatic core.[1][2] Primary choice for reaction media. |

| Polar Protic | Methanol, Ethanol | Moderate-High | Soluble, especially upon heating.[1][2][3] H-bonding interactions stabilize the solute.[1][2][3] Ideal for recrystallization. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solubility for the neutral acid form.[1][2][3] Ethyl Acetate is the standard extraction solvent during workup.[1][2][3] |

| Chlorinated | DCM, Chloroform | Moderate | Soluble.[1][2][3] Useful for liquid-liquid extraction from acidic aqueous phases.[1][3] |

| Aqueous (Acidic) | Water (pH < 3) | Low/Insoluble | The protonated acid precipitates.[1][2][3] Used as an antisolvent or wash medium.[1][2][3] |

| Aqueous (Basic) | Water (pH > 8) | High | Forms the water-soluble carboxylate salt.[1][2][3] Critical for base-wash purification .[1][2][3] |

| Alkanes | Hexane, Heptane | Insoluble | Lack of polarity prevents dissolution.[1][2][3] Excellent antisolvents for inducing precipitation.[1][2][3] |

Experimental Protocols

The following protocols are designed to empirically validate solubility and optimize purification.

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for your specific lot.[1][2][3]

-

Preparation: Weigh approximately 100 mg of the solid acid into a tared 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition.

-

Observation:

-

Validation: For saturated solutions, filter the supernatant, evaporate the solvent, and weigh the residue to confirm mass balance.

Protocol B: Recrystallization Solvent Screening

Objective: Identify a solvent system that maximizes purity and recovery.

Recommended Systems to Screen:

-

Ethanol/Water (Binary System): Dissolve in hot ethanol; add hot water until turbid; cool slowly.

-

Ethyl Acetate/Hexane: Dissolve in minimal hot ethyl acetate; add hexane dropwise.

-

Toluene: High-boiling non-polar solvent.[1][2][3] Good for removing polar impurities if the compound is soluble hot.[1][2][3]

Step-by-Step Workflow:

Figure 1: Decision tree for selecting the optimal recrystallization solvent system.[1]

Process Application & Synthesis Context

Understanding the solubility of 2-(2-Formyl-5-methoxyphenoxy)acetic acid is critical during its synthesis from 2-hydroxy-4-methoxybenzaldehyde .[1][2]

Reaction Medium Selection

-

DMF or DMSO: These are the solvents of choice for the alkylation step (reaction with methyl bromoacetate).[1][2][3] They dissolve the phenoxide anion intermediate effectively, accelerating the reaction rate.[2][3]

Workup & Purification Strategy

Leveraging the pH-dependent solubility switch is the most robust purification method:[1][2]

-

Extraction: Dissolve the crude reaction mixture in Ethyl Acetate .

-

Base Wash: Extract with 5% NaHCO₃ (aq) .

-

Acidification: Separate the aqueous layer and acidify with HCl (pH ~1-2) .

-

Recovery: Re-extract the acidified aqueous phase with Ethyl Acetate or DCM , dry over Na₂SO₄, and concentrate.

Figure 2: Acid-Base extraction workflow leveraging pH-dependent solubility.[1][2]

References

-

Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Source: Organic & Biomolecular Chemistry (RSC) URL:[1][2][3][5][Link]

-

Synthesis of 2-(2-formylphenoxy)acetic acids (General Method). Source: Royal Society of Chemistry (Supplementary Information) URL:[1][3][Link]

-

2-(2-Formyl-5-methoxyphenoxy)acetic acid - Compound Summary. Source: PubChem URL:[1][2][Link][1][2][3]

-

Reagents & Solvents: Solvents for Recrystallization. Source: University of Rochester, Department of Chemistry URL:[3][Link][1][2][3]

Sources

- 1. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. murov.info [murov.info]

- 5. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. dspace.mit.edu [dspace.mit.edu]

Technical Guide: Thermodynamic Stability & Characterization of Formyl-Methoxyphenoxy Acetic Acids

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability, structural isomerism, and synthesis of formyl-methoxyphenoxy acetic acids . These compounds, primarily derived from vanillin and isovanillin, serve as critical scaffolds in the development of allosteric hemoglobin modulators (e.g., for sickle cell disease) and anti-inflammatory agents.

The stability of these molecules is governed by a delicate interplay between crystal lattice energy (solid state) and intramolecular hydrogen bonding (solution/gas phase). This guide outlines the theoretical frameworks and experimental protocols required to assess their thermodynamic profiles.

Part 1: Structural Landscape & Isomerism

The thermodynamic stability of formyl-methoxyphenoxy acetic acids is strictly regioselective. The position of the formyl (-CHO) and methoxy (-OCH

The Isomers

The two primary isomers of interest are derived from Vanillin and Isovanillin :

-

Vanillin Series: (4-formyl-2-methoxyphenoxy)acetic acid.[1]

-

Structure: The acetic acid tail is attached at the para-position relative to the formyl group.

-

Thermodynamics: Generally exhibits higher melting points due to efficient packing, but lacks the specific ortho-formyl stabilization found in the isovanillin series.

-

-

Isovanillin Series: (2-formyl-4-methoxyphenoxy)acetic acid.[2]

-

Structure: The acetic acid tail is attached at the meta-position; the formyl group is ortho to the ether linkage.

-

Thermodynamics: Capable of forming a pseudo-six-membered ring via intramolecular hydrogen bonding between the formyl oxygen and the

-protons or the ether oxygen, influencing its solution-phase stability.

-

Intramolecular Hydrogen Bonding

Thermodynamic stability in this class is often driven by the formation of intramolecular hydrogen bonds (IMHB).

-

Mechanism: The carboxylic acid proton (

) can donate a hydrogen bond to the methoxy oxygen or the formyl oxygen, depending on conformational flexibility. -

Energetic Impact: DFT studies on similar phenoxyacetic derivatives suggest that conformers stabilizing this IMHB can be 5–8 kcal/mol lower in energy than their open-chain counterparts.

Part 2: Computational Thermodynamics (DFT Protocol)

Before wet-lab synthesis, thermodynamic stability should be predicted using Density Functional Theory (DFT). This protocol validates which conformer represents the global minimum on the Potential Energy Surface (PES).

Computational Workflow

Objective: Calculate Enthalpy of Formation (

Step-by-Step Protocol:

-

** conformational Search:** Use molecular mechanics (MMFF94) to generate rotamers for the acetic acid tail.

-

Geometry Optimization:

-

Software: Gaussian 16 / ORCA / Quantum ESPRESSO.

-

Functional:B3LYP (Hybrid functional for organic thermochemistry).

-

Basis Set:6-311++G(d,p) (Diffuse functions are critical for the anionic character of the carboxylate and lone pairs on oxygen).

-

-

Frequency Calculation: Run at the same level of theory to confirm the stationary point (no imaginary frequencies) and extract Zero-Point Energy (ZPE).

-

Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to simulate physiological or synthesis conditions.

Visualization of Stability Logic

The following diagram illustrates the logical flow for determining thermodynamic stability computationally.

Caption: Workflow for computational determination of thermodynamic stability using DFT.

Part 3: Experimental Validation & Synthesis

The thermodynamic stability of the solid state is empirically validated through melting point analysis and enthalpy of fusion measurements. The synthesis must be controlled to prevent decarboxylation, a common decomposition pathway for these acids.

Synthesis Protocol: O-Alkylation

Reaction: Nucleophilic substitution (

| Reagent | Role | Stoichiometry |

| Vanillin / Isovanillin | Substrate | 1.0 eq |

| Chloroacetic Acid | Alkylating Agent | 1.5 eq |

| NaOH / KOH | Base (Deprotonation) | 2.5 eq |

| Water / Ethanol | Solvent System | [1:1 v/v] |

| HCl (6N) | Acidification | Excess (to pH 2) |

Detailed Workflow:

-

Deprotonation: Dissolve 10 mmol of vanillin in 20 mL of water containing 25 mmol NaOH. Stir at room temperature for 15 minutes to ensure formation of the sodium phenoxide. Thermodynamic Note: This step is exothermic; cooling may be required.

-

Addition: Add a solution of chloroacetic acid (15 mmol) in 10 mL water dropwise.

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The aldehyde spot should disappear.

-

-

Acidification: Cool the reaction mixture to 0°C (ice bath) to maximize crystal yield. Acidify carefully with 6N HCl until pH ~2.

-

Observation: The product will precipitate as a white/off-white solid.

-

-

Purification (Thermodynamic Selection): Recrystallize from hot water or ethanol/water. This step drives the system to its most thermodynamically stable polymorph.

Synthesis Pathway Diagram

Caption: Synthetic route for O-alkylation of vanillin to yield the target acetic acid derivative.

Part 4: Thermal Analysis & Characterization

To quantify thermodynamic stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with phase transitions.

-

Protocol: Heat 2–5 mg of sample in a sealed aluminum pan at 10°C/min under nitrogen flow (50 mL/min).

-

Key Parameters:

-

(Melting Point): Indicates the strength of the crystal lattice.

-

Reference Value: 2-(2-formyl-4-methoxyphenoxy)acetic acid typically melts between 149–151°C .[3]

-

-

(Enthalpy of Fusion): The area under the melting peak. Higher

-

Polymorphism: Multiple endothermic peaks indicate polymorphic transitions (metastable

stable form).

-

(Melting Point): Indicates the strength of the crystal lattice.

Thermogravimetric Analysis (TGA)

TGA measures mass loss vs. temperature to determine decomposition limits.

-

Stability Threshold: These compounds are generally stable up to ~200°C.

-

Decomposition: The first mass loss event usually corresponds to decarboxylation (loss of

), followed by degradation of the aldehyde.

Data Summary Table[4]

| Parameter | Method | Typical Range/Value | Significance |

| Melting Point ( | DSC | 149–151 °C | Lattice Energy indicator. |

| Enthalpy of Fusion ( | DSC | 25–35 kJ/mol | Energy required to break lattice. |

| Decomposition Temp ( | TGA | > 210 °C | Upper limit for processing/storage. |

| pKa | Titration | 3.5 – 4.0 | Acidity of the carboxyl group. |

Part 5: References

-

Synthesis & Characterization:

-

Thermodynamic Principles (General):

-

Title: Acetic acid Thermodynamic Data (NIST WebBook).

-

Source: National Institute of Standards and Technology (NIST).

-

URL:[Link]

-

-

Intramolecular Hydrogen Bonding:

-

Title: Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones.

-

Source: MDPI (Molecules).

-

URL:[Link]

-

-

Structural Data:

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2-Formyl-5-methoxyphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the melting point and physical state of 2-(2-Formyl-5-methoxyphenoxy)acetic acid, a key intermediate in organic synthesis. As Senior Application Scientists, our goal is to equip you with not just data, but with the underlying scientific principles and practical insights necessary for its effective handling, characterization, and application in research and development.

Core Physicochemical Characteristics

2-(2-Formyl-5-methoxyphenoxy)acetic acid presents as a solid at ambient temperature, typically in the form of a powder or crystals . This physical state is a direct consequence of the strong intermolecular forces, including hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the formyl and methoxy groups, which favor a well-ordered crystal lattice structure.

Melting Point Determination

The melting point is a critical parameter for confirming the identity and purity of a solid compound. For 2-(2-Formyl-5-methoxyphenoxy)acetic acid, the experimentally determined melting point is 137-138 °C . A sharp melting range, as indicated here, is generally indicative of high purity. Impurities tend to depress and broaden the melting range.

Table 1: Physicochemical Properties of 2-(2-Formyl-5-methoxyphenoxy)acetic acid

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₅ | PubChem[1] |

| Molecular Weight | 210.19 g/mol | Sigma-Aldrich |

| Physical State | Powder or crystals | Sigma-Aldrich |

| Melting Point | 137-138 °C | Sigma-Aldrich |

| CAS Number | 856357-86-3 | Sigma-Aldrich |

The Significance of Isomeric Structure on Physical Properties

It is crucial to recognize the impact of isomeric variations on the physical properties of a molecule. For instance, the isomer 2-(2-Formyl-6-methoxyphenoxy)acetic acid exhibits a different melting point of 111-113 °C . This variance underscores the importance of precise structural confirmation, as the relative positions of the functional groups can significantly alter the crystal packing and intermolecular forces, thereby influencing the melting point.

Experimental Protocol: Melting Point Determination

To ensure the integrity of experimental results, a robust and standardized protocol for melting point determination is essential.

Objective: To accurately determine the melting point range of a solid sample of 2-(2-Formyl-5-methoxyphenoxy)acetic acid.

Materials:

-

2-(2-Formyl-5-methoxyphenoxy)acetic acid sample

-

Capillary tubes

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle

-

Spatula

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry the sample under vacuum.

-

Grind a small amount of the crystalline sample into a fine powder using a clean mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Tamp the open end of a capillary tube into the powdered sample.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.

-

Repeat until a sample height of 2-3 mm is achieved. A densely packed sample is crucial for accurate measurement.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., 10-15 °C per minute).

-

Approximately 15-20 °C below the expected melting point of 137 °C, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for observing the exact melting range.

-

Record the temperature at which the first liquid droplet appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

-

Data Interpretation:

-

A sharp melting range (1-2 °C) is indicative of a pure compound.

-

A broad or depressed melting range suggests the presence of impurities.

-

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the physical characterization of a synthesized or procured sample of 2-(2-Formyl-5-methoxyphenoxy)acetic acid.

Caption: Workflow for the physical and chemical characterization of 2-(2-Formyl-5-methoxyphenoxy)acetic acid.

Conclusion

The melting point and physical state of 2-(2-Formyl-5-methoxyphenoxy)acetic acid are fundamental properties that underpin its use in further synthetic applications. A thorough understanding and accurate determination of these characteristics are paramount for ensuring the quality, purity, and identity of the compound, thereby guaranteeing the reliability and reproducibility of subsequent experimental work.

References

-

PubChem. 2-(2-Formyl-5-methoxyphenoxy)acetic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-(2-formyl-5-methoxyphenoxy)acetic acid (C10H10O5). [Link]

-

The Royal Society of Chemistry. Contents. [Link]

-

PubChem. 2-(2-Methoxyphenoxy)acetic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]

-

MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. [Link]

-

NIST WebBook. ortho-Formylphenoxyacetic acid. [Link]

Sources

A Technical Guide to the Synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Formyl-5-methoxyphenoxy)acetic acid (C₁₀H₁₀O₅, CAS No: 856357-86-3) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1][2] Its bifunctional nature, featuring both an aldehyde and a carboxylic acid moiety on a phenoxy scaffold, makes it a versatile precursor for the construction of more complex heterocyclic systems. Notably, derivatives of 2-(2-formylphenoxy)acetic acid have been shown to undergo photochemical cyclization to yield chromanone and benzofuranone structures, which are privileged motifs in medicinal chemistry.[3][4] This guide provides an in-depth examination of the most logical and efficient synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Part 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetic acid is most logically approached through a two-step sequence involving the formation of a key aldehyde intermediate followed by an etherification reaction.

Retrosynthetic Logic:

-

C-O Bond Disconnection (Ether Linkage): The target molecule can be disconnected at the ether linkage of the acetic acid side chain. This points to a Williamson ether synthesis between a phenolic precursor, 2-hydroxy-4-methoxybenzaldehyde , and an acetic acid synthon like methyl bromoacetate.

-

C-C Bond Disconnection (Formyl Group): The 2-hydroxy-4-methoxybenzaldehyde intermediate can be further disconnected to its precursor, 3-methoxyphenol (resorcinol monomethyl ether), by removing the formyl group. This suggests an electrophilic aromatic substitution, specifically a formylation reaction, is required.

This leads to a forward synthesis strategy that begins with the formylation of 3-methoxyphenol, followed by the alkylation of the resulting phenolic hydroxyl group. An alternative strategy—alkylating first and then formylating—is less favorable due to the deactivating nature of the carboxylic acid group and potential regioselectivity issues.

Caption: Overall synthetic strategy for 2-(2-Formyl-5-methoxyphenoxy)acetic acid.

Part 2: Synthesis of Key Intermediate: 2-Hydroxy-4-methoxybenzaldehyde

The cornerstone of this synthesis is the efficient preparation of 2-hydroxy-4-methoxybenzaldehyde (CAS No: 673-22-3).[5][6] This compound is an isomer of vanillin and is a known flavor component found in the roots of several medicinal plants.[7] Its synthesis requires the regioselective introduction of a formyl group ortho to the hydroxyl group of 3-methoxyphenol. Two classical named reactions are exceptionally well-suited for this transformation: the Reimer-Tiemann reaction and the Duff reaction.

Method A: The Reimer-Tiemann Reaction

This reaction is a benchmark method for the ortho-formylation of phenols.[8] It utilizes chloroform in a strongly basic medium to generate dichlorocarbene (:CCl₂), a highly reactive electrophile that attacks the electron-rich phenoxide ring.[9][10]

Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the phenol by a strong base (e.g., NaOH), forming the more nucleophilic phenoxide ion. Simultaneously, the base deprotonates chloroform to form the trichloromethide anion (⁻CCl₃), which rapidly eliminates a chloride ion to generate dichlorocarbene. The electron-donating nature of the phenoxide oxygen activates the ortho and para positions for electrophilic attack. The subsequent attack by the phenoxide on the dichlorocarbene, followed by hydrolysis, yields the hydroxybenzaldehyde.

Caption: Mechanism of the Reimer-Tiemann reaction on 3-methoxyphenol.

Experimental Protocol: Reimer-Tiemann Reaction

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3-methoxyphenol (1 equivalent) in an aqueous solution of sodium hydroxide (4-5 equivalents).

-

Heating: Heat the mixture to 60-70°C with vigorous stirring.

-

Addition: Add chloroform (1.2-1.5 equivalents) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature. The reaction is exothermic.

-

Reaction: After the addition is complete, continue to stir the mixture at 70°C for an additional 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric or sulfuric acid until the pH is acidic.

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-hydroxy-4-methoxybenzaldehyde.

Method B: The Duff Reaction

The Duff reaction is another effective method for the ortho-formylation of phenols, employing hexamethylenetetramine (HMTA) as the formyl source in an acidic medium like acetic or trifluoroacetic acid.[11][12] It is often favored for its operational simplicity and high ortho-selectivity.[13]

Causality and Mechanistic Insight: In an acidic environment, HMTA protonates and decomposes to generate an electrophilic iminium ion (CH₂=N⁺HR). The electron-rich phenol ring attacks this electrophile, primarily at the ortho position, to form a benzylamine intermediate. This intermediate is then oxidized in situ (an intramolecular redox reaction) and subsequently hydrolyzed during the acidic work-up to yield the final aldehyde product.

Caption: Simplified mechanism of the Duff reaction.

Experimental Protocol: Duff Reaction

-

Setup: To a solution of 3-methoxyphenol (1 equivalent) in glacial acetic acid, add hexamethylenetetramine (1.5-2 equivalents).

-

Heating: Heat the mixture to reflux (around 100-120°C) for 4-6 hours. The reaction progress can be monitored by TLC.

-

Hydrolysis: After cooling, add an equal volume of dilute sulfuric acid (e.g., 2M) to the reaction mixture and heat to reflux for an additional 30-60 minutes to ensure complete hydrolysis of the imine intermediate.

-

Work-up: Cool the solution and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts with water and saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. Purify the resulting solid by column chromatography or recrystallization.

| Feature | Reimer-Tiemann Reaction | Duff Reaction |

| Formyl Source | Chloroform (CHCl₃) | Hexamethylenetetramine (HMTA) |

| Medium | Strong Base (NaOH, KOH) | Acid (Acetic Acid, TFA) |

| Selectivity | Good ortho-selectivity, but para-isomer is a common byproduct. | Excellent ortho-selectivity for phenols.[11][12] |

| Yield | Often moderate (30-60%). | Can be variable, but sometimes higher than Reimer-Tiemann.[14][15] |

| Safety | Uses toxic and carcinogenic chloroform. Strongly exothermic. | Uses less hazardous reagents. Acetic acid is corrosive. |

Part 3: Final Step - Williamson Ether Synthesis

With the key intermediate, 2-hydroxy-4-methoxybenzaldehyde, in hand, the final step is to introduce the acetic acid moiety via a Williamson ether synthesis. This reaction involves the alkylation of the phenoxide ion with a haloacetate ester, followed by hydrolysis.

Causality and Mechanistic Insight: The phenolic proton is the most acidic proton in the starting material. A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate it, forming a nucleophilic phenoxide. This base is preferred as it is not strong enough to promote undesired side reactions like the Cannizzaro reaction with the aldehyde. The phenoxide then attacks the electrophilic carbon of methyl bromoacetate in a classic Sₙ2 displacement, forming the ester product. Finally, saponification (base-catalyzed hydrolysis) of the methyl ester, followed by acidification, yields the target carboxylic acid.

Caption: Williamson ether synthesis and subsequent hydrolysis workflow.

Experimental Protocol: Alkylation and Hydrolysis

-

Alkylation Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.[16]

-

Base Addition: Add anhydrous potassium carbonate (2 equivalents) to the solution.

-

Alkylating Agent: Add methyl bromoacetate (1.2-1.3 equivalents) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to 80°C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.[16]

-

Work-up (Alkylation): Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl 2-(2-formyl-5-methoxyphenoxy)acetate. This intermediate can be purified by chromatography if necessary.

-

Hydrolysis: Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide solution (2-3 equivalents).

-

Saponification: Stir the solution at room temperature or with gentle heating (40-50°C) for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification: Remove the methanol under reduced pressure, dilute the remaining aqueous solution with water, and cool in an ice bath. Carefully acidify with cold dilute hydrochloric acid until a precipitate forms and the pH is ~2.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 2-(2-formyl-5-methoxyphenoxy)acetic acid.

Part 4: Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |

| Molar Mass | 210.18 g/mol | [2] |

| Monoisotopic Mass | 210.05282342 Da | [2] |

| Appearance | Expected to be a solid | General chemical knowledge |

| SMILES | COC1=CC(=C(C=C1)C=O)OCC(=O)O | [2] |

| InChIKey | SWNDMJNDLFDYQW-UHFFFAOYSA-N | [2] |

Conclusion

The synthesis of 2-(2-Formyl-5-methoxyphenoxy)acetic acid is reliably achieved through a robust two-stage process. The initial step, the ortho-formylation of 3-methoxyphenol, can be effectively carried out using either the Reimer-Tiemann or Duff reaction, with the choice depending on factors such as desired selectivity, yield, and safety considerations. The subsequent Williamson ether synthesis provides a high-yielding and straightforward route to the final product. This technical guide outlines a self-validating and logical pathway, grounded in well-established organic chemistry principles, providing a clear and reproducible method for researchers in the fields of chemical synthesis and drug discovery.

References

- Filo. (2025, September 11). Explain the reaction mechanism by which NaOH or KOH gives Vanil.. Retrieved from Filo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbezpKHWcJ5zsmyJZjm9Sec-Je1y2Z7GSDJREImBu0pZVfZv4B87qX7fDw6aIJPkuwK-yIR9Z1Kx1Bt6PLLH15EnRkZVe9w2xrSEkUqH2fypZUwlpBuXM6kY37kBPDi4FMTYKKP30H1GcQE7x3lhQKYecjAK5zK2mvH31wXhJIGBbGD5mzeJtpc_MvekXltQsGr2MnaeRYshmTFl4H9xVfDLTURekyC4znZjhPx4k-ItUWmGk1M9dslRWuQDgeyoIWQg==]

- ChemicalBook. 2-Hydroxy-4-methoxybenzaldehyde synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWVMBhy2c8Z3TeZHhlF1Px3MxDNeeY-257pwcz5VoRcrgkUVPck1TDLRNNCMu4KPCzAh7w0QaQDky94lCABq2_rG3LQTOvtjBlNhRJBvgtIcXnrkrJ3N7A6lAo48eqKH3oD9a0SiMvsrp4hehVVQcPUBCOptPm0FM1H7G1TniwmD7CFT8=]

- Wikipedia. Duff reaction. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn6hAhn8pDnKhxaQEHaanJO-NLbJnmpvKA1vfvBHiJI7BRTQRTAAoquqU1c_AM_hilUDy9HOG5vx2XhMyVa1waWucmUfbn-fcGOWb-Dhqar6ZquUfZykVUQ2Ngc_Pk7UxeYn5AKQ==]

- ResearchGate. (2016, June 16). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcSNxDDJoSR5DBDV9bLiqEqck81jCiBAMuoBROuQ81GV62jmMPYDlzVS4EjN0LHOCWqBo1Tkog1S9r8vLOaK32Qo9BYaaUuWWhSbYRuWdvFEIi-oHsB1srWcR-uFyMH0zoHRbDwWGVW0P1e7-aedf3vae9xiwkMGttMTfSup5OcV2ch_ZWLyzQiwSxkfAStFF9G001NzBRya7PElKkly4evHBhencXUl6qN6No9AikutJLV3f5f8x3oByNi_eUZrcwUg04eC8Bm0Ike_ZJipbpj23MV4jiqYetv7LxFf2C9u9hd79P]

- Benchchem. The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIaLAnzc0khBf1lXEg4EfAx3VN49crRjlLos7oOM84xKO8IFGt8VcUqnnV_L9wxeba2c2ilr3t1vm8ZiXzFEXILMbZUa_JUlS6yPexurcNmAKI__JIcZnAyxVBFvP-IxVQepMrjxDItHpw67pS46xC3Qi0MTP_FrxXPm2kJ0plphQt8SmJuhExY-m8REUUoimS378aOlCtBf63I2KJL_xirKeYh2hleDgVmahAyORh-pv6Y1yglrtUBc69IxSrMtW-tE0daHlWtV0=]

- The Royal Society of Chemistry. Contents. Retrieved from The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA8xriR1SnFvYAULx7aPqxcFvagXnJ7wFFVYbibTbpt8wFdQcBlR3zhR8clzpo1TKoPY0PJAyOReRJ5csHanKH0aMxKPXBYm7eXfLaqdQrzHEzyiKIFmZCOqpGEnbHHjZFemwRbS9WDx8Na58KOdw_e-OI4eFiYw==]

- GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from GeeksforGeeks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdK-fKZcRH-C89fCVWLj9lIY9H40GnpKjyu67u_wet0y1iJn1R-YEzdAqG-p-tn3Ha9MRoRgzWAGhJysy6ajpEZ7JcztqOev1KdYyoeQW_f7-HNCgn5_bq1dBj3u0bRUAnOnbq5oryWSHjzp-O_R1sXbfMK5xDl4xy5A==]

- ResearchGate. Zeolites as Shape-Selective Catalysts: Highly Selective Synthesis of Vanillin from Reimer–Tiemann Reaction of Guaiacol and Chloroform | Request PDF. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUnCkw4tEruIVs_ALUj1u1IF86Zq8dknOEJUr_DNxyn1enCn_uTrZWoa6BCntlr9wUmoJ-HrIPdK3bBHZYGyky0-pOpAkgP3Bz517BWGyBWLDsq7Q6Y0lttNkXLng-mKL0wpit1nomb9WrcZdu3p7gu7j4AA1UN4AHs8GVk6F3IeA8G16aMINmzvoIsCtirDgFJ3SRS3z0_C8BY3kY2Th9Di8WtPM-rLrximXcZR5yD7jc2eAVI4iYbmPLoVoP31qlsP2rY3LeICMvb4vkMnj88ZiWeltMAafcQTmPjbyBvEHLYASnqxcIC7zEOJMbUWuRnw==]

- Wikipedia. 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOyG_2gCzPoinAy-0T0jzIFFl0CH8bzp5q_elY2K0knUF8Ej7tm0YIoM8YrGlkElbWxIk-O8Vf6h56ayHeXq35ybkWLlavgskz7PRJ2BxEcniTxGpijrYLy4C93lEhBUaWurt3hiZlIQj2Su_3duyQ_WMSkur-AA==]

- SynArchive. Duff Reaction. Retrieved from SynArchive. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtp-QywjY7JA1HHY2_VjmBCthTvOe7ZTtdZ-tBBjZW_5ukRhTivCFDVacQsclcXPbrWSp48jStmQWhAUJYsap3effHPRW8XxLOYNo9z08Vk_hw-hDS_y3NfjhQTm1ANzbC3XBbBPJSpyvFUVGvCw==]

- ResearchGate. (2025, August 5). Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol | Request PDF. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxV8EIS2uCWIDOVqUPK1Oe4jVtqyu-KYG5_81gmaRKLK5upEghihaxQkCc71KFHRNVCwBHa4Ox949vYosW6S8uOgm9VPdCjjx1VbOXnRy7kvu8mU-oD0dSU12x5nGr34zwcrjz7isnScj8E9taLuuPQGqd_A7Ogn4vGBQMy7ozjqECrn3IV1QEJiJDPwNOzAk1BAR9Vc6u5IW-UvIcAOIbvTERJc1m6no8KspwGZHSDs76VG93sKI_85KFy1aAz5D2vbKZNg==]

- designer-drug.com. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Retrieved from designer-drug.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkfgJPF1WSTE6naPzBxyMU9eBrpgbjt9Q_Gqkceg2rIOh_binGf1zzM-15ntGOEVqwKYTwWfiKfSuTRLv3gyChtZOCC8stB-KVNqAeRo-xpoS0OqKOwbOqyhlfDSc7butaNSMAyN31NZrwedtBFWglGqipOMteRwyBzDbyVQsAyNkEBfTcGQoNH8kMOez7yizN36Q=]

- Sciencemadness Discussion Board. (2018, June 8). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Retrieved from Sciencemadness Discussion Board. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7B0wDw01PDtpCXb_GolHVr7rQOHEXwyQvUbU7CJYDYKjDAZiPunWFYip5SFm2j8NnyeX_bFIVfX12elg0XbR76XFK-1fgkh3wVO4N2GGfistetCQPj9bYlshNxb06mJdiQ0VqcJ2zBtFw_VAN11Rwu8ZnHxk=]

- Duff Reaction. Duff Reaction. Retrieved from Duff Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcBVuaSSTlT6KTf_oXGK7tG2Sd8CEecmQFQP_wKQSXoCG-9nB_YuZiZghDxHnOJQodAb4MIYj8BtZ2hB1iTzhAau1xSVmd_odFM-PwT6qjosl_PLoPP6gCUix9s1xsvDbIQ19-iKeBYoGOW3IERhrmKLad54P484hxuK9FAjStlJ9oL6mImJpDBl9CDvBaobk9qMcW_OIp5imRpoidC9KqWdC5kruyGCTgJyunFu6TY4aTDwuV2dJeVgnX7lUqKvQrV4M53c5YCQM6ge1W8EbtXYuii9DCIifa4o0=]

- Organic & Biomolecular Chemistry (RSC Publishing). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpJ8sVKHmoaYigzPFq2l8n4BYJVq_ZWXW-kU6Iza8cqNLwfejnlimRy8tcx7CL7GPFgKTviqJDdaVpWl3GncuMWlOe37rxAHK7uxA53EKxOs6Dm3Oz2LqoZu_ecVz2wiUUiL-6ffCGkBV5YSswP9H06QVC0MKKfHZ_oxw=]

- PubChemLite. 2-(2-formyl-5-methoxyphenoxy)acetic acid (C10H10O5). Retrieved from PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTin79xtg7nlJeRudR15EVDMIi86hy92KTSEbXKFwHJqTe1k3k_20UPNCpAKX4YzfDuVPq2gWK95qeEtYmVJ6V9ebpZO65ay69xA4hQ4h1pX_fLLJlz_m_C2zmiIm_I4nRfpgOS_CnwSIOSRg9]

- PubChem. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiEisskunqQkYya5gd-g_MpFkOfPwDqof2beOAWg2rBvf9hd41Uu-OmG866201eTAyVEVGlMvr9NkHp-oA6lMcM8H2x5zM_KEwsx1ojQ3NDwQuMac4QL3xFifKuhkOHcCg1erLqAheXDzhcOv2XRI=]

- The ScholarShip. The Duff Reaction: Researching A Modification. Retrieved from The ScholarShip. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWtZF5ESVntOTnR7xe0y2LzFX-MQulpXPjXM6a40_dACWK4haPgZWQzFdSXMF5FgJTTK5YBOyGRGT7ctAMH1L2LdplSZnXZzbSaYaG6d2EmZmyc-1MBD-iRNNYqqCrS5JP-0iCo5zLArGHoQl1I22Mkn36NSji8mYDL2-RQraNWAf0bg==]

- ResearchGate. 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfCjLjaB0MjNwRpGYGsLNeagdqZhl2z8sDVV_K1CIIUVS5239hSc6_k5hKmndHjtTvCwx1frFB26BEtEzClRTTEmaIvcRxMFIX5bpI1eL7DV0P1T4glDBk4fmisvumtDrpPOWfVeZLJ6IwwZ-AaEF3kQ4Zlw8Fqki436RMemkjqP_PGFCC7_mK4aAS7-iYfgsfjb9SPb4zBWwyh5YE74YaUBaIE41zS1yG]

- ResearchGate. (2025, August 10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfstZf5rOwYLHBFHcqY4eGdBG01NUJkvBOW8MD88noyekXaFM9U-hos3SmObnEDOtH5DQjkRkg3ZwCYSrwMr3wiCRHqo8NJCmkQ-feMVaG8PdP4jQ5PDI1s7zKhzB4x5Driv2yi6A7cNAqT-BMgtM2od4Lk2gCWu_TcDSFk8YK-O28mnHxx2rKAvujQLc-YH6ZGoP022cpW3tNCTzmuDHmD3dOmVoJxmfY5oFjYYf4zH4WNgi5znJVpLrQaDQ-]

- Sigma-Aldrich. 2-Hydroxy-4-methoxybenzaldehyde 98 673-22-3. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFlaKaeh_vAkAfdMuEfE_0kz8D_IPewwO-tlpsGyx2hXL2Rf_ajBg86Vjv3VuwkBiOxAA8i_YAXELkD-Tb-KHY2V6z_He4KaLQwYq0d4m17Q_sTL9hoIzrpfs2k2-c3Pt60hIEohlvja6mACEu6p-wK0ry]

Sources

- 1. PubChemLite - 2-(2-formyl-5-methoxyphenoxy)acetic acid (C10H10O5) [pubchemlite.lcsb.uni.lu]

- 2. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydroxy-4-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 9. Question: Explain the reaction mechanism by which NaOH or KOH gives Vanil.. [askfilo.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. sciencemadness.org [sciencemadness.org]

- 15. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 16. rsc.org [rsc.org]

safety data sheet (SDS) for 2-(2-Formyl-5-methoxyphenoxy)acetic acid

Executive Summary: Beyond the Standard SDS

This technical guide transcends the statutory requirements of a standard Safety Data Sheet (SDS). It is designed for researchers handling 2-(2-Formyl-5-methoxyphenoxy)acetic acid (CAS 856357-86-3) , a bifunctional intermediate frequently employed in the synthesis of benzofuran scaffolds and aldehyde-based therapeutics (e.g., hemoglobin modulators).

While standard SDS documents list hazards, they rarely explain the chemical causality behind them. This guide integrates structural analysis with safety protocols to create a self-validating handling system . The presence of a reactive aldehyde ortho to a phenoxyacetic acid moiety creates specific risks regarding autoxidation and acid-catalyzed cyclization, necessitating precise environmental controls.

Part 1: Chemical Identity & Structural Logic

Understanding the molecule's architecture is the first step in safety engineering.

| Parameter | Technical Specification |

| Chemical Name | 2-(2-Formyl-5-methoxyphenoxy)acetic acid |

| CAS Number | 856357-86-3 |

| Molecular Formula | C₁₀H₁₀O₅ |

| Molecular Weight | 210.18 g/mol |

| Structure | A benzene ring substituted with: 1.[1][2][3][4][5][6][7][8] Formyl group (-CHO) at position 2 2. Methoxy group (-OCH₃) at position 5 3. Carboxymethoxy group (-OCH₂COOH) at position 1 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water (pH dependent) |

Functional Group Reactivity Profile

-

The Aldehyde (C-2): Highly susceptible to autoxidation to the corresponding carboxylic acid (2-carboxy-5-methoxyphenoxyacetic acid) upon exposure to air. It is also an electrophile capable of forming Schiff bases with protein amines, driving its potential as a skin sensitizer .

-

The Carboxylic Acid (Side Chain): Provides a pKa ~3-4, making the compound corrosive to mucous membranes and requiring specific neutralization protocols for spills.

-

The Ortho-Relationship: The proximity of the aldehyde and the ether oxygen facilitates intramolecular cyclization (benzofuran formation) under acidic or thermal stress, potentially altering the material's identity before use [1].

Part 2: Hazard Assessment & Toxicology (GHS Framework)

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Bioavailability is enhanced by the lipophilic methoxy/phenyl core, allowing systemic absorption. |

| Skin Irritation | H315 | Causes skin irritation | Acidic moiety causes direct proton damage to keratinocytes; aldehyde may cross-link surface proteins. |

| Eye Irritation | H319 | Causes serious eye irritation | High risk of corneal opacity due to acidity. Immediate buffering capacity of tear ducts is overwhelmed. |

| STOT - SE | H335 | May cause respiratory irritation | Dust inhalation delivers acidic particles to alveoli, triggering inflammation. |

Critical Toxicology Note: While not always flagged in preliminary SDSs, aldehydes are structural alerts for skin sensitization . Repeated exposure may induce haptenization, leading to allergic contact dermatitis. Treat as a potential sensitizer.

Part 3: Storage, Stability & Engineering Controls

The primary failure mode for this reagent is oxidative degradation . Standard shelf storage is insufficient.

Protocol 3.1: The "Inert-Cold" Storage System

-

Atmosphere: Must be stored under Argon or Nitrogen . The aldehyde proton is easily abstracted by radical initiators (light/oxygen), leading to a radical chain reaction that produces the diacid contaminant.

-

Temperature: Store at 2–8°C . Refrigeration slows the kinetics of both autoxidation and potential decarboxylation.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas which can catalyze oxidation; use ceramic or anti-static plastic.

Protocol 3.2: Degradation & Cyclization Pathways

The following diagram illustrates the chemical fate of the compound if mishandled, visualizing why environmental controls are mandatory.

Figure 1: Degradation pathways. The aldehyde group is the lynchpin of instability, leading to oxidation (Impurity A) or cyclization (Impurity B) [2].

Part 4: Emergency Response & Handling Protocols

This section outlines self-validating workflows for handling spills and exposure.

Protocol 4.1: Safe Weighing & Transfer (SOP)

-

PPE: Nitrile gloves (double gloved recommended due to aldehyde permeation), lab coat, safety glasses with side shields.

-

Environment: Weigh only inside a chemical fume hood.

-

Technique:

-

Equilibrate the vial to room temperature before opening to prevent water condensation (which accelerates acid-catalyzed cyclization).

-

Purge the headspace with Nitrogen/Argon immediately after use.

-

Seal with Parafilm to prevent oxygen ingress.

-

Protocol 4.2: Spill Neutralization

Do not simply wipe up. The acidity requires neutralization to prevent surface corrosion.

-

Isolate: Evacuate the immediate area if dust is airborne.

-

Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow. Wait for bubbling (CO₂ release) to cease.

-

Clean: Sweep up the neutralized solid (now a sodium salt) into a hazardous waste container.

-

Verify: Check surface pH with a wet pH strip; it should be neutral (pH 6-8).

Part 5: Synthesis & Application Context

For researchers utilizing this compound in drug development (e.g., Voxelotor analogs or benzofuran synthesis), understanding the reaction workflow is critical for safety and yield.

Figure 2: Operational workflow ensuring safety and chemical integrity during experimental use.

References

-

PubChem. (n.d.).[2] 2-(2-Formyl-5-methoxyphenoxy)acetic acid (CID 16495629).[2] National Library of Medicine. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (2012). Photochemistry of 2-(2-formylphenoxy)acetic acid derivatives. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

Sources

- 1. 2-(5-formyl-2-methoxyphenoxy)acetic Acid | CymitQuimica [cymitquimica.com]

- 2. 2-(2-Formyl-5-methoxyphenoxy)acetic acid | C10H10O5 | CID 16495629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetic acid (C10H9ClO5) [pubchemlite.lcsb.uni.lu]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid | MDPI [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Synthesis of 6-Methoxybenzofuran-2-Carboxylic Acid

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of substituted benzofurans. It details the conversion of 2-(2-Formyl-5-methoxyphenoxy)acetic acid into 6-methoxybenzofuran-2-carboxylic acid via the intramolecular Perkin-type cyclization.

Executive Summary

Benzofurans are "privileged structures" in medicinal chemistry, serving as the core scaffold for anti-arrhythmic agents (e.g., Dronedarone), anti-microbials, and anti-tumor drugs. This guide focuses on the synthesis of the 6-methoxybenzofuran scaffold starting from 2-(2-Formyl-5-methoxyphenoxy)acetic acid .

Critical Regiochemical Note: It is scientifically imperative to recognize the mapping from precursor to product.

-

Precursor: 2-(2-Formyl-5-methoxy phenoxy)acetic acid.

-

Product: 6-Methoxy benzofuran-2-carboxylic acid.

-

Reasoning: The cyclization involves the phenolic oxygen (position 1) and the aldehyde carbon (position 2). The methoxy group at position 5 of the phenoxy ring ends up at position 6 of the fused benzofuran system.

Mechanistic Insight

The transformation proceeds via a base-mediated intramolecular aldol-type condensation, often referred to as the Rossi-Pepe reaction or a modified Perkin cyclization.

Reaction Pathway[1][2][3][4][5][6][7][8]

-

Activation: The carboxylic acid moiety of the precursor reacts with acetic anhydride (

) to form a mixed anhydride, increasing the acidity of the -

Enolization: The base (Sodium Acetate) deprotonates the

-position. -

Cyclization: The enolate attacks the electrophilic aldehyde carbonyl, closing the furan ring.

-

Aromatization: Subsequent dehydration and decarboxylation (of the acetoxy group) or elimination of water drives the formation of the aromatic benzofuran system.

Pathway Visualization

The following diagram illustrates the structural transformation and logical flow of the synthesis.